2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Overview
Description
2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have shown antiviral activity .
Mode of Action
It is known that similar compounds have exhibited substantial antiviral activity .
Biochemical Pathways
It is known that similar compounds have shown antiviral activity, suggesting that they may interfere with viral replication or other key processes in the viral life cycle .
Result of Action
Similar compounds have shown substantial antiviral activity, suggesting that they may inhibit viral replication or other key processes in the viral life cycle .
Biochemical Analysis
Biochemical Properties
2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . The compound’s interaction with enzymes and proteins often involves binding to specific sites, thereby influencing the biochemical pathways in which these biomolecules are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress the production of collagen in vitro . This suppression can have significant implications for cellular processes such as wound healing and tissue regeneration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Beyond this range, the risk of toxicity increases, highlighting the importance of dosage optimization in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Biological Activity
2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol, identified by CAS Number 2098014-07-2, is a complex organic compound notable for its unique structural features, including a pyrimidine ring and amino alcohol functionalities. This compound is primarily utilized in medicinal chemistry and bioconjugation applications due to its ability to interact with various biological targets, making it significant in the development of therapeutic agents.
The molecular formula of this compound is C10H18N4O2, with a molecular weight of 226.28 g/mol. Its structure includes:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contributes to the compound's biological activity.
- Amino Groups : These functional groups enhance the compound's reactivity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Upon binding, this compound can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Study | Biological Effect | Methodology | Results |
---|---|---|---|
Study A | Antioxidant Activity | In vitro assays | Significant reduction in oxidative stress markers in cell cultures. |
Study B | Anti-inflammatory Effects | Zebrafish model | Decreased inflammatory response in embryos exposed to ethanol. |
Study C | Enzyme Inhibition | Enzymatic assays | Inhibition of target enzyme activity by up to 70% at specific concentrations. |
Case Studies
- Antioxidant and Anti-inflammatory Effects : A study explored the protective role of similar compounds against oxidative stress induced by ethanol exposure in zebrafish models. The results indicated that compounds with structural similarities to this compound effectively mitigated teratogenic effects and reduced oxidative damage, suggesting potential therapeutic applications for fetal alcohol spectrum disorder (FASD) treatment .
- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, leading to potential applications in drug development targeting metabolic disorders .
Applications in Medicinal Chemistry
The structural features of this compound make it a valuable candidate for:
Properties
IUPAC Name |
2-[[6-(2-aminoethoxy)pyrimidin-4-yl]-ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-2-14(4-5-15)9-7-10(13-8-12-9)16-6-3-11/h7-8,15H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWINJAFCYPMCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.